N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a pyridinyl-thiophene moiety via a carboxamide group. This structure combines electron-deficient (thiadiazole) and electron-rich (thiophene, pyridine) components, making it relevant for applications in medicinal chemistry (e.g., anticancer agents) and materials science (e.g., organic semiconductors) . Its synthesis typically involves coupling reactions between activated carboxylic acids and amines, as seen in related compounds .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-17(12-3-4-14-15(7-12)21-24-20-14)19-9-11-6-13(10-18-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZUTSIAQXPSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit high activity against certain enzymes.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the biochemical processes within the cell.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects.
Biological Activity
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. Its structural complexity, featuring a thiophene ring fused with pyridine and benzo[c][1,2,5]thiadiazole moieties, contributes to its pharmacological potential. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its anticancer, anti-inflammatory, and antibacterial properties.
The molecular formula of this compound is C17H12N4OS2, with a molecular weight of 352.43 g/mol. The compound's structure is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H12N4OS2 |
| Molecular Weight | 352.43 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been shown to inhibit c-Met phosphorylation and induce apoptosis in cancer cells. A study highlighted that certain derivatives demonstrated IC50 values as low as 34.48 nM against c-Met, suggesting potent anticancer activity .
Case Study: c-Met Inhibition
In a series of experiments evaluating the efficacy of various thiadiazole derivatives:
- Compound 51am was identified as a promising candidate with notable inhibitory effects on c-Met.
- It induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells while maintaining a favorable pharmacokinetic profile in animal models .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. A study compared this compound with known anti-inflammatory agents like diclofenac sodium and found it exhibited comparable efficacy in reducing inflammation through protein denaturation assays .
The anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
Antibacterial Activity
The antibacterial properties of thiadiazole derivatives have been well-documented. In vitro studies using the agar well diffusion method demonstrated that several derivatives exhibited significant antibacterial activity against multi-drug resistant pathogens .
Comparative Analysis
The following table summarizes the antibacterial efficacy of selected compounds:
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| N-(substituent)-1,3,4-thiadiazole | E. coli | 15 |
| N-(substituent)-1,3,4-thiadiazole | S. aureus | 18 |
| N-(substituent)-1,3,4-thiadiazole | P. aeruginosa | 12 |
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs vary in substituents, heterocyclic cores, and linker groups, which critically influence their properties:
Key Observations :
Q & A
Basic Research Question
- 1H NMR : The thiophene protons (δ 6.8–7.5 ppm) and pyridine protons (δ 8.0–9.0 ppm) show distinct splitting patterns. The methylene bridge (CH₂) between pyridine and benzothiadiazole appears as a singlet near δ 4.5–5.0 ppm.
- 13C NMR : The benzothiadiazole carbons resonate at δ 150–160 ppm due to electron-withdrawing effects.
- HRMS : Calculate exact mass (C₁₈H₁₂N₄OS₂) to confirm molecular ion [M+H]⁺ .
Advanced Research Consideration
Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the coupling between pyridyl C-H and thiophene protons can be validated via NOESY. Mass fragmentation patterns should align with retro-Diels-Alder cleavage of the benzothiadiazole ring .
What in vitro assays are suitable for evaluating the anticancer activity of this compound?
Basic Research Question
Screen cytotoxicity using MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with reference drugs like cisplatin. Include non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Consideration
Investigate mechanisms via flow cytometry (apoptosis/necrosis) and Western blotting (e.g., caspase-3 activation). Molecular docking (AutoDock Vina) can predict binding to targets like EGFR or tubulin, leveraging the compound’s thiophene and pyridine motifs as hydrogen-bond donors .
How do structural modifications (e.g., substituents on thiophene/pyridine) affect biological activity?
Advanced Research Question
- Thiophene modifications : Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity and interaction with cysteine residues in enzymes. shows thiophene-carbonyl derivatives improve anti-inflammatory activity.
- Pyridine modifications : Methyl or methoxy groups at the 3-position increase lipophilicity and blood-brain barrier penetration .
Methodology
Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions. Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .
How can contradictory data on antimicrobial activity be resolved?
Advanced Research Question
Discrepancies in MIC values may arise from assay conditions (pH, inoculum size). For example, notes pH-dependent activity of thiadiazole derivatives due to protonation of the carboxamide group. Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin) .
Methodology
Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Check for efflux pump overexpression in resistant strains via RT-qPCR .
What computational tools are effective for predicting metabolic stability of this compound?
Advanced Research Question
Use in silico tools:
- CYP450 metabolism : SwissADME predicts oxidation sites (e.g., thiophene S-oxidation).
- Phase II metabolism : GLORYx simulates glucuronidation of the carboxamide group.
Validate with microsomal assays (e.g., human liver microsomes + NADPH) .
How to optimize reaction yields in large-scale synthesis?
Advanced Research Question
- Solvent choice : Replace DMF with recyclable solvents (e.g., 2-MeTHF) for greener synthesis.
- Catalysis : Use Pd/C or Ni nanoparticles for Suzuki couplings to reduce metal leaching.
- Workflow : Implement flow chemistry for the cyclization step to enhance reproducibility .
What crystallographic techniques confirm solid-state stability?
Advanced Research Question
Perform X-ray diffraction (SCXRD) to analyze packing motifs (e.g., π-π stacking between benzothiadiazole rings). Pair with DSC/TGA to assess polymorph transitions and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
